molecular formula C14H11N3O2S B2357005 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide CAS No. 941925-37-7

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2357005
CAS No.: 941925-37-7
M. Wt: 285.32
InChI Key: MWHQGIDTQVRZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a unique structure combining an isoxazole ring and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dihydro-4H-cyclopenta[c]isoxazole with benzo[d]thiazole-6-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(8-4-5-11-12(6-8)20-7-15-11)16-14-9-2-1-3-10(9)17-19-14/h4-7H,1-3H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHQGIDTQVRZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.